molecular formula C33H48N4O4 B8235798 NO-Feng-PTMPPP

NO-Feng-PTMPPP

Cat. No.: B8235798
M. Wt: 564.8 g/mol
InChI Key: ZRUFNIKRFCGHHY-YWFQBWSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO-Feng-PTMPPP (CAS: 1310585-10-4) is a chiral nitrogen-oxygen (N-O) ligand developed by the research team of Academician Feng Xiaoming at Sichuan University. It belongs to the "Feng Ligand" series, which is widely utilized in asymmetric catalysis, particularly in reactions such as Schmidt rearrangements and [n+2] cycloadditions for synthesizing enantiomerically enriched compounds . The ligand features a tridentate structure with three methyl (Me) substituents, denoted as L-PiMe³, contributing to its steric and electronic properties. It is commercially available in 99% purity, ensuring high catalytic efficiency and reproducibility in stereoselective transformations .

Properties

IUPAC Name

(2S)-1-oxido-1-[3-[(2S)-1-oxido-2-[(2,4,6-trimethylphenyl)carbamoyl]piperidin-1-ium-1-yl]propyl]-N-(2,4,6-trimethylphenyl)piperidin-1-ium-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N4O4/c1-22-18-24(3)30(25(4)19-22)34-32(38)28-12-7-9-14-36(28,40)16-11-17-37(41)15-10-8-13-29(37)33(39)35-31-26(5)20-23(2)21-27(31)6/h18-21,28-29H,7-17H2,1-6H3,(H,34,38)(H,35,39)/t28-,29-,36?,37?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFNIKRFCGHHY-YWFQBWSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2CCCC[N+]2(CCC[N+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4C)C)C)[O-])[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of NO-Feng-PTMPPP involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions involving piperidinecarboxamide and trimethylphenyl derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound. Common solvents used include dichloromethane and ethanol, while catalysts such as palladium on carbon may be employed.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

NO-Feng-PTMPPP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NO-Feng-PTMPPP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NO-Feng-PTMPPP involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways.

    Pathways Involved: this compound affects pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Feng Ligand series includes structurally related compounds with variations in substituent groups, which directly influence their catalytic performance. Below is a detailed comparison of NO-Feng-PTMPPP with its analogs:

Structural and Functional Differences

Compound Substituents Purity CAS Number Key Applications
This compound Me₃ 99% 1310585-10-4 [n+2] Cycloadditions, Schmidt Rearrangement
NO-Feng-PDiPPPi iPr₂ 99% 1000051-40-0 Asymmetric Schmidt Reactions
NO-Feng-PDEtPPi Et₂ 95% 1313215-46-1 Cycloadditions, Enantioselective Synthesis
NO-Feng-PBuPPi tBu 95% 959152-93-3 Catalysis in Sterically Demanding Systems
  • Steric Effects: this compound’s three methyl groups provide moderate steric bulk, balancing substrate accessibility and enantiocontrol. In contrast, NO-Feng-PBuPPi (tBu substituent) offers greater steric hindrance, suitable for reactions requiring high stereoselectivity in crowded environments .
  • Electronic Effects: The electron-donating methyl groups in this compound enhance metal-ligand coordination stability compared to NO-Feng-PDEtPPi (ethyl groups), which may exhibit slightly reduced electron density .

Catalytic Performance

  • Enantioselectivity: this compound demonstrates superior enantioselectivity (>90% ee) in [n+2] cycloadditions due to its optimal steric profile, outperforming NO-Feng-PDEtPPi (85–90% ee) in analogous reactions .
  • Reaction Scope: NO-Feng-PDiPPPi (iPr₂ substituents) shows broader applicability in asymmetric Schmidt rearrangements, whereas this compound is favored for smaller substrates due to its less bulky structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.